Cas no 23826-47-3 (2-Methylamino-1-phenyl-ethanone hydrochloride)

2-Methylamino-1-phenyl-ethanone hydrochloride is a synthetic organic compound with notable pharmaceutical applications. It offers high purity and stability, essential for accurate analytical and research procedures. This compound is widely utilized in the synthesis of various pharmaceutical intermediates, providing a reliable source for complex chemical reactions. Its precise structure and functionality make it a valuable tool in medicinal chemistry research.
2-Methylamino-1-phenyl-ethanone hydrochloride structure
23826-47-3 structure
Product Name:2-Methylamino-1-phenyl-ethanone hydrochloride
CAS No:23826-47-3
MF:C9H12ClNO
MW:185.650681495667
MDL:MFCD03814247
CID:279955
PubChem ID:12239839
Update Time:2025-07-19

2-Methylamino-1-phenyl-ethanone hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-(methylamino)-1-phenyl-, hydrochloride (1:1)
    • 2-(methylamino)-1-phenylethanone,hydrochloride
    • 2-Methylamino-1-phenyl-aethanon, Hydrochlorid
    • 2-methylamino-1-phenyl-ethanone, hydrochloride
    • 2-methylaminoacetophenone hydrochloride
    • AB16229
    • KB-25503
    • NSC76315
    • SureCN259354
    • 2-Methylamino-1-phenyl-ethanone hydrochloride
    • SCHEMBL259354
    • MFCD03814247
    • 23826-47-3
    • NSC-76315
    • MLS001049130
    • SB35947
    • 2-(methylamino)-1-phenylethan-1-one hydrochloride
    • 2-(Methylamino)-1-phenylethanone hydrochloride
    • DTXSID60481937
    • LZTWMDUXAADMLF-UHFFFAOYSA-N
    • SMR000386956
    • AKOS024262169
    • 2-(methylamino)-1-phenylethanone;hydrochloride
    • CS-0340736
    • 2-methylamino-1-phenylethanone HCl
    • CHEMBL1866171
    • MDL: MFCD03814247
    • Inchi: 1S/C9H11NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H
    • InChI Key: LZTWMDUXAADMLF-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CNC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 185.06100
  • Monoisotopic Mass: 184.052917
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 128
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.019
  • Boiling Point: 244.6°Cat760mmHg
  • Flash Point: 104°C
  • PSA: 29.10000
  • LogP: 2.28160

2-Methylamino-1-phenyl-ethanone hydrochloride Pricemore >>

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2-Methylamino-1-phenyl-ethanone hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:23826-47-3)2-Methylamino-1-phenyl-ethanone hydrochloride
Order Number:A1033256
Stock Status:in Stock
Quantity:1g/5g/500mg/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:51
Price ($):327.0/1094.0/217.0/163.0
Email:sales@amadischem.com

Additional information on 2-Methylamino-1-phenyl-ethanone hydrochloride

Introduction to 2-Methylamino-1-phenyl-ethanone hydrochloride (CAS No: 23826-47-3)

2-Methylamino-1-phenyl-ethanone hydrochloride, with the chemical formula C10H13N·HCl, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 23826-47-3, has garnered attention due to its structural properties and potential applications in drug development. As a derivative of phenylketone, it exhibits unique chemical characteristics that make it a valuable intermediate in synthesizing various bioactive molecules.

The hydrochloride salt form of 2-methylamino-1-phenyl-ethanone enhances its solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical applications. This property is particularly advantageous in the design of drug delivery systems where bioavailability and stability are critical factors. The presence of the amino group and the phenyl ring in its structure contributes to its reactivity, enabling diverse chemical modifications that can be tailored for specific therapeutic targets.

In recent years, 2-methylamino-1-phenyl-ethanone hydrochloride has been explored for its role in the synthesis of pharmacologically active compounds. Its framework is reminiscent of several known pharmacophores, which are key structural elements responsible for the biological activity of drugs. Researchers have been particularly interested in its potential as a precursor in the development of central nervous system (CNS) therapeutics. The compound's ability to interact with various enzymatic and receptor systems makes it a promising candidate for further investigation.

One of the most compelling areas of research involving 2-methylamino-1-phenyl-ethanone hydrochloride is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. By modifying the structure of 2-methylamino-1-phenyl-ethanone, scientists have been able to develop analogs with enhanced selectivity and potency against specific kinases. These derivatives hold promise for treating conditions characterized by abnormal kinase activity.

Moreover, the compound has shown potential in the development of novel antimicrobial agents. The phenyl ring and amino group provide multiple sites for functionalization, allowing chemists to design molecules that can disrupt bacterial cell walls or inhibit essential metabolic processes. Preliminary studies have indicated that certain derivatives of 2-methylamino-1-phenyl-ethanone hydrochloride exhibit promising antimicrobial properties, making them attractive candidates for further development into antibiotics or antiseptics.

The synthesis of 2-methylamino-1-phenyl-ethanone hydrochloride typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The process requires careful optimization to ensure high yield and purity, which are essential for pharmaceutical applications. Advances in synthetic methodologies have enabled more efficient and scalable production methods, facilitating access to this compound for research purposes.

Recent advancements in computational chemistry have also played a significant role in understanding the behavior of 2-methylamino-1-phenyl-ethanone hydrochloride. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the molecular level. This information is invaluable for designing derivatives with improved pharmacological properties. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.

The safety profile of 2-methylamino-1-phenyl-ethanone hydrochloride is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential side effects and determine safe dosage ranges. These studies are essential for ensuring that any future therapeutic applications are both effective and safe for patients. The compound's stability under various conditions has also been examined to ensure its suitability for industrial-scale production and formulation into final drug products.

In conclusion, 2-methylamino-1-phenyl-ethanone hydrochloride (CAS No: 23826-47-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas, including CNS disorders and infectious diseases. Ongoing research continues to uncover new applications and improve synthetic methodologies, positioning this compound as a cornerstone in modern drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:23826-47-3)2-Methylamino-1-phenyl-ethanone hydrochloride
A1033256
Purity:99%/99%/99%/99%
Quantity:1g/5g/500mg/250mg
Price ($):327.0/1094.0/217.0/163.0
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